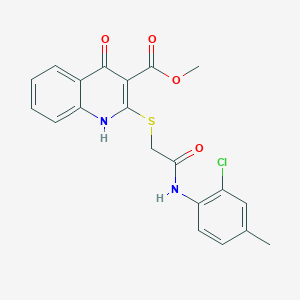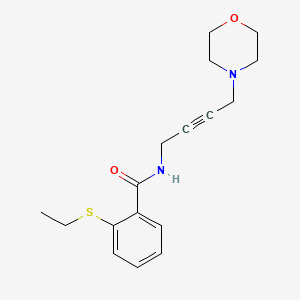
2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. Specifically, this compound inhibits the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. By inhibiting histone deacetylases, 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide can alter gene expression patterns and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide are complex and varied. This compound has been shown to affect various signaling pathways and enzymes, leading to changes in gene expression, cell growth, and survival. In addition, 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide in lab experiments is its potent anticancer and neuroprotective properties. This compound has been shown to be effective in inhibiting the growth of cancer cells and protecting neurons from damage caused by oxidative stress and inflammation. However, one limitation of using this compound in lab experiments is its potential toxicity, as it may cause damage to normal cells in addition to cancer cells.
Future Directions
There are many future directions for research on 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide. One area of research is the development of new and more efficient synthesis methods for this compound, which could lead to increased availability for research and potential clinical use. Another area of research is the identification of specific signaling pathways and enzymes that are affected by 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide, which could lead to the development of more targeted therapies for cancer and neurodegenerative diseases. Finally, further research is needed to determine the potential toxicity of this compound and its effects on normal cells in addition to cancer cells.
Synthesis Methods
The synthesis of 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide involves the reaction of 4-morpholinobut-2-yn-1-amine with ethyl isothiocyanate in the presence of a catalyst. The resulting product is then treated with benzoyl chloride to obtain the final compound.
Scientific Research Applications
2-(Ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to have anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide has been shown to have neuroprotective effects, as it protects neurons from damage caused by oxidative stress and inflammation.
properties
IUPAC Name |
2-ethylsulfanyl-N-(4-morpholin-4-ylbut-2-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-2-22-16-8-4-3-7-15(16)17(20)18-9-5-6-10-19-11-13-21-14-12-19/h3-4,7-8H,2,9-14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPXDPKPJXPEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC#CCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2785836.png)
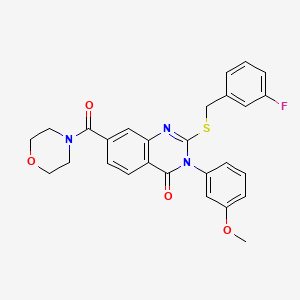

![4-[2-(4-Methylphenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2785841.png)
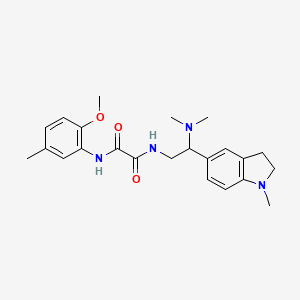

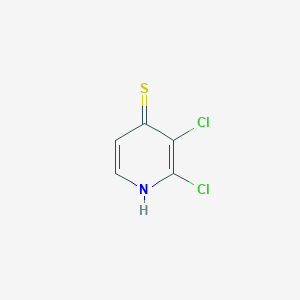
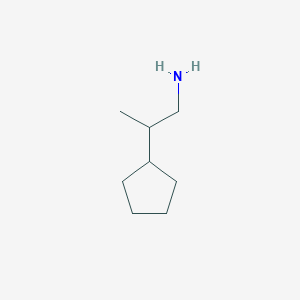
![Methyl 4-(4-{[(2-furylmethyl)amino]carbothioyl}piperazino)-3-nitrobenzenecarboxylate](/img/structure/B2785851.png)
![1-(3-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2785853.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)picolinamide](/img/structure/B2785855.png)
